molecular formula C12H20N4O3 B8090238 N1-(2-(Dimethylamino)ethyl)-5-methoxy-N1-methyl-2-nitrobenzene-1,4-diamine

N1-(2-(Dimethylamino)ethyl)-5-methoxy-N1-methyl-2-nitrobenzene-1,4-diamine

Cat. No.: B8090238
M. Wt: 268.31 g/mol
InChI Key: ZQJOHNKMQIVCHV-UHFFFAOYSA-N
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Description

N1-(2-(Dimethylamino)ethyl)-5-methoxy-N1-methyl-2-nitrobenzene-1,4-diamine is a complex organic compound with a unique structure that includes both amine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(Dimethylamino)ethyl)-5-methoxy-N1-methyl-2-nitrobenzene-1,4-diamine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

N1-(2-(Dimethylamino)ethyl)-5-methoxy-N1-methyl-2-nitrobenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

N1-(2-(Dimethylamino)ethyl)-5-methoxy-N1-methyl-2-nitrobenzene-1,4-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1-(2-(Dimethylamino)ethyl)-5-methoxy-N1-methyl-2-nitrobenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The nitro group can undergo redox reactions, further modulating the compound’s biological effects .

Properties

IUPAC Name

4-N-[2-(dimethylamino)ethyl]-2-methoxy-4-N-methyl-5-nitrobenzene-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3/c1-14(2)5-6-15(3)10-8-12(19-4)9(13)7-11(10)16(17)18/h7-8H,5-6,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJOHNKMQIVCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C1=C(C=C(C(=C1)OC)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N1-(2-(Dimethylamino)ethyl)-5-methoxy-N1-methyl-2-nitrobenzene-1,4-diamine
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N1-(2-(Dimethylamino)ethyl)-5-methoxy-N1-methyl-2-nitrobenzene-1,4-diamine
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N1-(2-(Dimethylamino)ethyl)-5-methoxy-N1-methyl-2-nitrobenzene-1,4-diamine
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N1-(2-(Dimethylamino)ethyl)-5-methoxy-N1-methyl-2-nitrobenzene-1,4-diamine
Reactant of Route 5
N1-(2-(Dimethylamino)ethyl)-5-methoxy-N1-methyl-2-nitrobenzene-1,4-diamine
Reactant of Route 6
N1-(2-(Dimethylamino)ethyl)-5-methoxy-N1-methyl-2-nitrobenzene-1,4-diamine

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